molecular formula C31H27N3O2S B4266061 N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B4266061
M. Wt: 505.6 g/mol
InChI Key: BEDIJSJYCSLLGG-UHFFFAOYSA-N
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Description

N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinoline core, followed by the introduction of the thienyl and furyl groups. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents. Examples are:

  • 4,4’-Difluorobenzophenone
  • Other quinolinecarboxamides with different aryl or heteroaryl groups

Uniqueness

What sets N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-(4-butan-2-ylphenyl)-3-cyano-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2S/c1-5-18(2)21-11-13-22(14-12-21)29-20(4)37-31(25(29)17-32)34-30(35)24-16-27(28-15-10-19(3)36-28)33-26-9-7-6-8-23(24)26/h6-16,18H,5H2,1-4H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDIJSJYCSLLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 3
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 4
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 5
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 6
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

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